molecular formula C25H32O7 B10754067 Strophanthidinic acid lactone acetate

Strophanthidinic acid lactone acetate

Cat. No.: B10754067
M. Wt: 444.5 g/mol
InChI Key: RPIVIODUUUOQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strophanthidinic acid lactone acetate is a chemical derivative of strophanthidin, a cardenolide that serves as the aglycone for the cardiac glycoside strophanthin. As a research compound, it provides a valuable tool for investigating the mechanisms of cardiac glycosides, a class of substances known for their potent biological activity. The primary molecular target of cardiac glycosides is the sodium-potassium pump (Na+/K+-ATPase). Inhibition of this essential ion transporter leads to an increase in intracellular calcium concentrations, which is the fundamental mechanism behind the positive inotropic effects observed in cardiac tissue research models. This derivative allows researchers to explore structure-activity relationships within the cardiac glycoside family. The properties of the parent compound, strophanthidin, have been shown to affect action potentials and reduce L-type calcium current in isolated cardiac nodal cells, effects that are mediated by the rise in intracellular calcium following Na+/K+ pump inhibition. Beyond cardiology research, compounds in this class are also being investigated in other fields, including oncology and virology, for their potential to inhibit cancer cell proliferation and viral replication. This product is intended for laboratory research purposes only. Application Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C25H32O7

Molecular Weight

444.5 g/mol

IUPAC Name

[15-hydroxy-8-methyl-2-oxo-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.8.0.01,15.04,8.04,12]nonadecan-17-yl] acetate

InChI

InChI=1S/C25H32O7/c1-14(26)31-16-3-9-24-18-4-7-22(2)17(15-11-20(27)30-13-15)6-10-25(22,32-21(24)28)19(18)5-8-23(24,29)12-16/h11,16-19,29H,3-10,12-13H2,1-2H3

InChI Key

RPIVIODUUUOQDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC23C4CCC5(C(CCC5(C4CCC2(C1)O)OC3=O)C6=CC(=O)OC6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Strophanthidinic acid lactone acetate can be synthesized through a series of chemical reactions involving strophanthidin. The process typically involves the acetylation of strophanthidinic acid to form the acetate derivative. This reaction is carried out under controlled conditions using acetic anhydride and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound involves the extraction of strophanthidin from Strophanthus seeds, followed by chemical modification to produce the desired acetate derivative. The extraction process includes solvent extraction, purification, and crystallization steps to isolate strophanthidin before it undergoes acetylation .

Chemical Reactions Analysis

Types of Reactions

Strophanthidinic acid lactone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce different oxidized derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

Chemistry

  • Model Compound : Strophanthidinic acid lactone acetate serves as a model for studying cardenolide glycosides, aiding in the understanding of their chemical behavior and interactions .

Biology

  • Cellular Effects : Research indicates that this compound influences cellular processes by inhibiting the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels. This mechanism is crucial for enhancing cardiac contractility .

Medicine

  • Cardiovascular Applications : Historically used in traditional medicine for heart conditions, this compound is being investigated for its potential to treat various cardiovascular diseases. Its ability to modulate cardiac function makes it a candidate for further pharmacological studies .
  • Cancer Treatment : Recent studies have explored the compound's role in cancer therapy, particularly against acute myeloid leukemia (AML). Drug repurposing efforts have identified this compound as a potential agent for inhibiting AML cell growth, especially in cases with FLT3 mutations .

Data Tables

Application AreaDescriptionKey Findings
ChemistryModel for studying cardenolidesAids in understanding chemical properties
BiologyEffects on cellular processesInhibits sodium-potassium ATPase
MedicineCardiovascular treatmentPotential use in treating heart conditions
Cancer ResearchInhibitory effects on AMLIdentified as a candidate for drug repurposing

Case Studies

  • Acute Myeloid Leukemia (AML)
    A study conducted on drug repurposing highlighted the effectiveness of this compound in inhibiting the growth of AML cell lines with FLT3 mutations. The compound demonstrated cytotoxic effects when combined with standard anti-AML drugs, showcasing its potential as a therapeutic agent .
  • Cardiac Function Enhancement
    Research focusing on the compound's mechanism revealed its role in enhancing cardiac contractility through sodium-potassium ATPase inhibition. This property aligns with traditional uses of similar compounds in managing heart conditions .

Mechanism of Action

Strophanthidinic acid lactone acetate exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular calcium levels, enhancing cardiac contractility. The compound’s molecular targets include the sodium-potassium ATPase enzyme and associated signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Cardiac Glycosides and Lactone Derivatives

Strophanthidinic acid lactone acetate shares structural and functional similarities with other cardiac glycosides and steroidal lactones. Key comparisons include:

Table 1: Cytotoxicity and Pharmacological Profiles of Selected Compounds
Compound Name Structure Type Pharmacological Activity IC50 (nM) in ERMS IC50 (nM) in H1975 NSCLC
This compound Steroidal γ-lactone + acetate Cardiotoxic 15.3 ± 1.5 0.36 ± 0.17
Lanatoside C Cardiac glycoside Cardiotoxic 47.7 ± 4.9
Gitoxin Cardiac glycoside Cardiotoxic 111 ± 12.5
Digoxigenin Steroidal lactone Cardiotoxic 407 ± 5
Strophanthin Cardiac glycoside Cardiotoxic 120 ± 4.2 1.19 ± 0.43
Digitoxin Cardiac glycoside Anticancer/Cardiotoxic 0.19 ± 0.06

Key Findings :

  • Potency: this compound shows higher cytotoxicity (lower IC50) than Lanatoside C, Gitoxin, and Digoxigenin in ERMS models , but lower potency than Digitoxin in non-small cell lung cancer (NSCLC) .
  • Selectivity: Its fold selectivity (>41.5) in fibroblasts suggests moderate specificity for cancer cells compared to non-malignant cells .
(a) Spironolactone
  • Structure : A 17α-pregn-4-ene-21-carboxylic acid γ-lactone with an acetylthio group at C7 .
  • Activity: Unlike this compound, spironolactone acts as a potassium-sparing diuretic by antagonizing aldosterone receptors. It lacks direct cardiotoxicity .
(b) Estrone Lactone Acetate
  • Derived from estrone oxidation, this lactone shares a steroidal backbone but differs in ring cleavage (between C13 and C17) and estrogenic activity .
(c) 3β-Hydroxy-urs-11-en-28,13β-lactone

Mechanistic and Functional Distinctions

Cardiotoxic vs. Therapeutic Lactones

  • Spironolactone’s mechanism diverges entirely, targeting mineralocorticoid receptors without ion-channel interference .

Structural Determinants of Activity

  • Lactone Ring Size: Strophanthidinic acid’s γ-lactone is critical for binding to Na+/K+-ATPase, whereas spironolactone’s larger lactone ring enables receptor antagonism .
  • Substituents: The acetate group in Strophanthidinic acid enhances membrane permeability, while spironolactone’s acetylthio moiety dictates receptor specificity .

Q & A

Q. What standardized assays are used to evaluate the cytotoxicity of Strophanthidinic acid lactone acetate in cancer models?

  • Methodological Answer : The compound's cytotoxicity is typically assessed via MTT or similar viability assays. For example, in embryonal rhabdomyosarcoma (ERMS) cells, it exhibited an IC50 of 15.3 ± 1.5 nM, while in gefitinib-resistant NSCLC (H1975) and wild-type EGFR (A549) cells, IC50 values were 0.36 ± 0.17 µM and 0.08 ± 0.03 µM, respectively . These assays require careful optimization of cell density, exposure time, and controls for cardiotoxic interference, given its pharmacological activity profile.

Q. How is the structural identity of this compound confirmed in synthetic or isolated preparations?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural elucidation. Chiral HPLC can assess optical purity, especially if synthesized via enzymatic resolution (e.g., using PS-30 lipase), as demonstrated in lactone derivative studies . Absolute stereochemistry is assigned using established models like Kazlauskas’ and corroborated with specific rotation data .

Advanced Research Questions

Q. How can researchers address variability in IC50 values of this compound across cancer cell lines?

  • Methodological Answer : Discrepancies (e.g., 15.3 nM in ERMS vs. 0.36 µM in H1975) may arise from cell line-specific factors such as efflux pump expression, metabolic activity, or target receptor density. To resolve this, parallel assays with consistent protocols (e.g., matched serum conditions, incubation times) should be conducted. Fold selectivity ratios (>41.5 in fibroblasts vs. ERMS ) can contextualize therapeutic windows. Combinatorial screens with pathway inhibitors (e.g., microtubule disruptors) may identify synergistic/antagonistic interactions .

Q. What experimental designs mitigate cardiotoxicity risks while evaluating antitumor efficacy?

  • Methodological Answer : Co-culture systems pairing cancer cells with cardiomyocytes (e.g., iPSC-derived) can model on-target cardiotoxicity. Biomarkers like troponin release or calcium flux assays quantify cardiac damage. Comparative studies with structurally related cardiotoxic agents (e.g., Lanatoside C, IC50 47.7 nM ) help isolate structure-activity relationships. In vivo models should incorporate echocardiography to monitor cardiac function during treatment .

Q. What synthetic strategies optimize enantioselective production of lactone derivatives analogous to this compound?

  • Methodological Answer : Racemic lactones can be resolved enzymatically (e.g., PS-30 lipase in vinyl acetate) to achieve >90% enantiomeric excess . Key steps include Dibal-H reduction for lactol intermediates and stereospecific allylation using SnBr4 . Protecting groups (e.g., TBS ethers) enhance stability during functionalization. Cyclization via iodolactonization or acid-catalyzed ring closure ensures high yields of optically active products .

Data Contradiction Analysis

Q. How should researchers interpret conflicting selectivity profiles of this compound in different studies?

  • Methodological Answer : Disparate fold selectivity values (e.g., 41.5 in fibroblasts vs. >7,500 for Zardaverine ) may reflect differences in off-target binding or assay endpoints (e.g., apoptosis vs. proliferation). Meta-analyses of pharmacological databases and kinase profiling panels can identify promiscuous targets. Dose-response curves across multiple concentrations and timepoints clarify context-dependent effects.

Mechanistic Investigation

Q. What methodologies elucidate the molecular targets of this compound in cancer cells?

  • Methodological Answer : Chemoproteomics (e.g., affinity chromatography coupled with MS/MS) identifies binding partners. CRISPR-Cas9 knockout screens can pinpoint genes modulating sensitivity. For cardiotoxic effects, patch-clamp assays assess sodium-potassium ATPase inhibition, a hallmark of cardiac glycosides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.